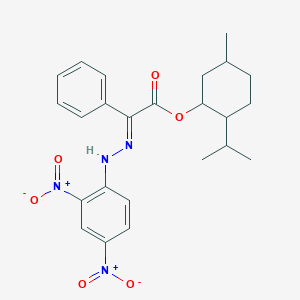
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate, also known as IMCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relative ease of synthesis and high purity yield. It has also been shown to have a range of potential applications in various fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relatively limited studies on its toxicity and side effects. Further studies are needed to fully understand the safety profile of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. In medicinal chemistry, further studies are needed to fully understand its potential as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to explore its potential as a pesticide and water treatment agent. Overall, there is still much to be learned about 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate and its potential applications in various fields.
Synthesemethoden
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is synthesized through a reaction between 2-isopropyl-5-methylcyclohexanone and 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting product is then reacted with phenylhydrazine in the presence of acetic anhydride to yield 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as a building block for the synthesis of novel materials. It has been used to synthesize metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with unique properties, such as high surface area and selective adsorption.
In environmental science, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests. It has also been studied for its potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Eigenschaften
Produktname |
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate |
|---|---|
Molekularformel |
C24H28N4O6 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylacetate |
InChI |
InChI=1S/C24H28N4O6/c1-15(2)19-11-9-16(3)13-22(19)34-24(29)23(17-7-5-4-6-8-17)26-25-20-12-10-18(27(30)31)14-21(20)28(32)33/h4-8,10,12,14-16,19,22,25H,9,11,13H2,1-3H3/b26-23+ |
InChI-Schlüssel |
MLPGAKGZEUFMJF-WNAAXNPUSA-N |
Isomerische SMILES |
CC1CCC(C(C1)OC(=O)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)



![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)


![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)